molecular formula C15H15N3O5 B5870022 N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide

N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide

Cat. No. B5870022
M. Wt: 317.30 g/mol
InChI Key: GZRPKKZUSPUCLN-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide, commonly referred to as NBH, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. NBH is a spirohydantoin derivative that possesses a unique structural framework, making it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of NBH is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in disease pathogenesis. NBH has been shown to interact with various molecular targets, including kinases, transcription factors, and receptors, leading to the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that NBH exhibits significant biochemical and physiological effects in vitro and in vivo. NBH has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in Alzheimer's disease models. These effects suggest that NBH has potential therapeutic applications in a range of diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of NBH is its synthetic accessibility, allowing for the development of analogs with improved properties. NBH is also highly stable, making it a suitable candidate for in vitro and in vivo experiments. However, one limitation of NBH is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for NBH research. One area of focus is the development of NBH analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular targets and pathways involved in NBH's mechanism of action. Furthermore, the development of novel drug delivery systems may improve the bioavailability and pharmacokinetics of NBH. Overall, NBH has shown great promise as a potential drug candidate, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of NBH involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with spirocyclic hydantoin in the presence of an acid catalyst. The resulting product is then treated with hydrazine hydrate to obtain NBH. The synthesis of NBH has been optimized to obtain high yields and purity, making it a viable candidate for further research.

Scientific Research Applications

NBH has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit promising activity against a range of diseases, including cancer, inflammation, and neurological disorders. The unique structural framework of NBH allows for the development of novel drug candidates with improved efficacy and reduced toxicity.

properties

IUPAC Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]spiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c19-14(10-6-15(10)2-1-3-15)17-16-7-9-4-12-13(23-8-22-12)5-11(9)18(20)21/h4-5,7,10H,1-3,6,8H2,(H,17,19)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRPKKZUSPUCLN-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CC2C(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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